4-(p-Tolyl)phthalazine-1-thiol
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Overview
Description
4-(p-Tolyl)phthalazine-1-thiol is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are known for their significant biological activities and pharmacological properties. This compound features a phthalazine ring fused with a thiol group and a p-tolyl substituent, making it a valuable molecule in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyl)phthalazine-1-thiol typically involves the condensation of 2-(p-toluoyl)benzoic acid with hydrazine and its derivatives. The reaction proceeds as follows:
Condensation Reaction: 2-(p-Toluoyl)benzoic acid reacts with hydrazine to form 2-substituted-4-(p-tolyl)phthalazin-1(2H)-ones.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(p-Tolyl)phthalazine-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiol groups can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and thiourea are used for nucleophilic substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions to proceed.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Thioethers: Result from nucleophilic substitution reactions.
Heterocyclic Compounds: Produced through cyclization reactions.
Scientific Research Applications
4-(p-Tolyl)phthalazine-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(p-Tolyl)phthalazine-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with specific amino acid residues in proteins, leading to the inhibition of enzyme activity. Additionally, the phthalazine ring can interact with nucleic acids and other biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound, known for its biological activities.
Phthalazinone: A derivative with similar pharmacological properties.
4-(4-Isopropylphenyl)phthalazin-1(2H)-one: Another phthalazine derivative with distinct substituents.
Uniqueness
4-(p-Tolyl)phthalazine-1-thiol is unique due to the presence of both a thiol group and a p-tolyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(4-methylphenyl)-2H-phthalazine-1-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(18)17-16-14/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXPOHWMNIBODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24830827 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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